Cas no 56739-17-4 (2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide)

2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide structure
56739-17-4 structure
Product Name:2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
CAS No:56739-17-4
MF:C9H7ClN2O
MW:194.61768078804
CID:347998
PubChem ID:24695047
Update Time:2025-10-29

2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide, 2-chloro-N-2-propynyl-
    • 2-chloro-N-prop-2-ynylpyridine-3-carboxamide
    • 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
    • AKOS000174884
    • 2-Chloro-N-(prop-2-ynyl)nicotinamide
    • SHSJBBTYPAPJQA-UHFFFAOYSA-N
    • CS-0250309
    • Z52403999
    • 56739-17-4
    • F88352
    • SCHEMBL11788023
    • 2-Chloro-N-(prop-2-yn-1-yl)nicotinamide
    • EN300-50409
    • DTXSID00640788
    • 3-Pyridinecarboxamide, 2-chloro-N-2-propyn-1-yl-
    • Inchi: 1S/C9H7ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h1,3-4,6H,5H2,(H,12,13)
    • InChI Key: SHSJBBTYPAPJQA-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(NCC#C)=O

Computed Properties

  • Exact Mass: 194.02481
  • Monoisotopic Mass: 194.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • PSA: 41.99

2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide Pricemore >>

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Additional information on 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Exploring the Properties and Applications of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide (CAS No. 56739-17-4)

2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide (CAS No. 56739-17-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique pyridine-carboxamide backbone and propargyl substituent, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure combines a chloropyridine moiety with a propynylamide group, making it a valuable building block for drug discovery and crop protection agents.

The growing interest in 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide stems from its potential applications in developing novel enzyme inhibitors and receptor modulators. Researchers are particularly intrigued by its ability to interact with biological targets due to the electron-withdrawing effect of the chloro substituent and the reactive alkyne functionality. Recent studies have explored its utility in creating selective kinase inhibitors, a hot topic in cancer research and autoimmune disease treatment.

In the agricultural sector, derivatives of CAS 56739-17-4 have shown promise as precursors for next-generation pesticides. The compound's structural features allow for modifications that can enhance pest specificity while minimizing environmental impact - a crucial consideration in modern sustainable agriculture practices. This aligns with current industry trends toward developing eco-friendly crop protection solutions that address growing concerns about pesticide resistance and environmental persistence.

The synthesis of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves the coupling of 2-chloropyridine-3-carboxylic acid with propargylamine under mild conditions. This straightforward preparation method makes it accessible for both academic and industrial applications. Chemists value this compound for its balanced reactivity profile, which allows for selective transformations at either the pyridine ring or the terminal alkyne position.

From a commercial perspective, the demand for 56739-17-4 has been steadily increasing, particularly from pharmaceutical and agrochemical companies engaged in high-throughput screening programs. Market analysts note that this compound fits well within the current focus on fragment-based drug discovery, where small, versatile molecules serve as starting points for lead optimization. Its relatively simple structure yet diverse functionalization potential make it attractive for combinatorial chemistry approaches.

Recent advancements in click chemistry have further expanded the utility of 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide, as its alkyne group readily participates in copper-catalyzed azide-alkyne cycloadditions. This property has made it particularly valuable in bioconjugation applications and the development of chemical probes for biological studies. Researchers are actively exploring its use in creating targeted therapeutics and diagnostic agents.

Quality control of CAS 56739-17-4 typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and confirm structural integrity. Storage recommendations generally suggest keeping the compound in a cool, dry environment protected from light, as the propargylamide moiety can be sensitive to prolonged exposure to heat and moisture.

The future outlook for 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide appears promising, with ongoing research exploring its potential in neurological disorders and metabolic diseases. Its structural features make it particularly interesting for addressing challenging drug targets like protein-protein interactions, a frontier area in drug discovery. As the scientific community continues to seek novel chemical scaffolds for therapeutic development, this compound is likely to maintain its position as a valuable tool in medicinal chemistry.

For researchers considering working with 56739-17-4, it's important to note that while the compound itself has demonstrated various applications, its derivatives often show enhanced biological activity. Current literature suggests that modifications at the pyridine nitrogen or extension of the carboxamide linker can significantly alter the compound's pharmacological profile. These structure-activity relationships are actively being investigated in several academic and industrial laboratories worldwide.

In conclusion, 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide (CAS No. 56739-17-4) represents an important chemical entity with diverse applications across multiple scientific disciplines. Its unique combination of a halogenated heterocycle and a terminal alkyne functionality continues to inspire innovative research in drug discovery, agricultural chemistry, and materials science. As synthetic methodologies advance and biological screening technologies become more sophisticated, the full potential of this versatile compound is yet to be realized.

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